

Enantioselective Synthesis of (S)-(+)-2-Phenylpropionic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: (S)-(+)-2-Phenylpropionic acid

Cat. No.: B1224499

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Introduction

(S)-(+)-2-Phenylpropionic acid is a crucial chiral building block in the pharmaceutical industry. It serves as a key intermediate in the synthesis of numerous non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the "profen" class, such as (S)-Ibuprofen and (S)-Naproxen.[1][2] The pharmacological activity of these drugs predominantly resides in the (S)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes.[2] Consequently, the development of efficient and robust methods for the enantioselective synthesis of (S)-2-phenylpropionic acid is of significant interest.

This document provides detailed application notes and experimental protocols for the primary methodologies employed in the enantioselective synthesis of **(S)-(+)-2-Phenylpropionic acid**, including asymmetric hydrogenation, enzymatic kinetic resolution, and the use of chiral auxiliaries.

Methodologies and Data Presentation

Asymmetric Hydrogenation of 2-Phenylacrylic Acid

Asymmetric hydrogenation of the prochiral substrate 2-phenylacrylic acid is one of the most direct and efficient methods to obtain enantiomerically enriched (S)-2-phenylpropionic acid.

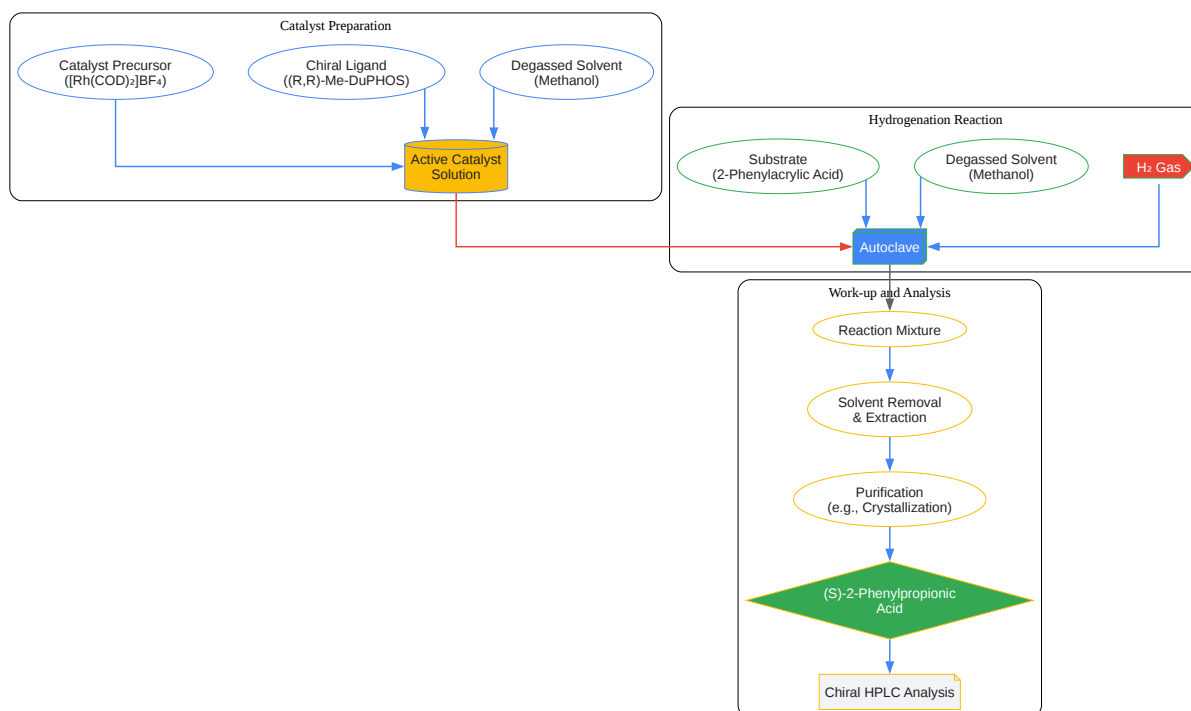
This approach utilizes transition metal catalysts complexed with chiral ligands to achieve high enantioselectivity.[1]

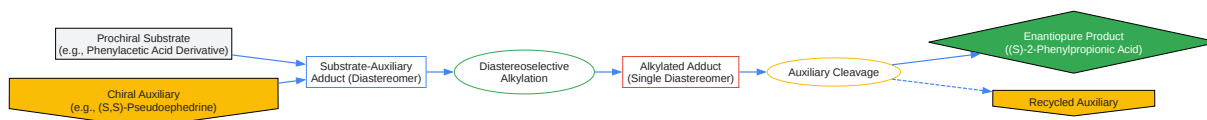
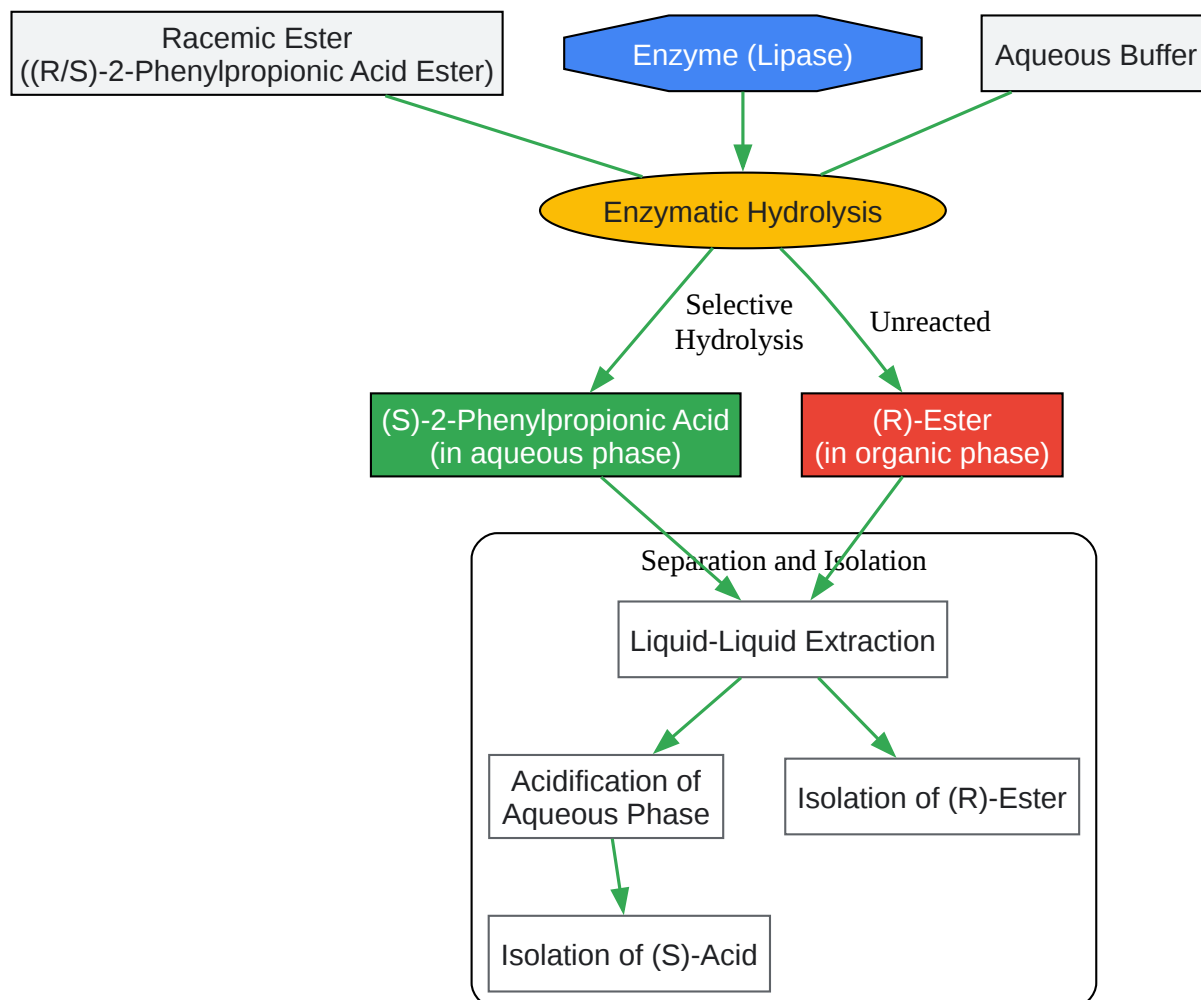
Quantitative Data Summary:

Catalyst Precursor	Chiral Ligand	S/C Ratio	H ₂ Pressure (bar)	Temp. (°C)	Solvent	Time (h)	Yield (%)	ee (%)
[Rh(CO) ₂ BF ₄]	(R,R)-Me-DuPHOS	1000	4	25	Methanol	12	>99	95
Ru-(R)-BINAP	(R)-BINAP	-	-	-	Methanol	-	-	-
Nickel-based	Chiral Ligand	up to 10,000	-	-	-	-	-	up to 99.4

Note: Data is compiled from various sources and represents typical results. Actual results may vary based on specific reaction conditions.

Experimental Workflow for Asymmetric Hydrogenation:





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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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